3-Pyridinemethanethiol chemical structure and properties
3-Pyridinemethanethiol chemical structure and properties
An In-Depth Technical Guide to 3-Pyridinemethanethiol: Structure, Properties, and Applications
Abstract
3-Pyridinemethanethiol, also known as 3-(mercaptomethyl)pyridine, is a bifunctional organic compound featuring a pyridine ring and a thiol group. This unique combination of a nucleophilic sulfur center and an electron-deficient aromatic system makes it a highly versatile building block in synthetic chemistry. Its utility spans from the synthesis of complex active pharmaceutical ingredients (APIs) to applications in materials science. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
3-Pyridinemethanethiol (CAS No: 17617-05-9) is structurally composed of a pyridine ring substituted at the 3-position with a methylene (-CH₂-) bridge connected to a thiol (-SH) group.[1] This achiral molecule possesses both a nucleophilic thiol and a basic nitrogen atom within the aromatic ring, conferring upon it a distinct set of chemical characteristics.[2] The compound typically presents as a colorless to pale yellow liquid with a characteristic strong thiol odor.[1] Its polarity allows for solubility in polar organic solvents like ethanol and dimethylformamide, though it is not readily soluble in water.[3]
The molecule's identity and key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NS | [2] |
| Molecular Weight | 125.19 g/mol | [2] |
| CAS Number | 17617-05-9 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3] |
| Boiling Point | 121 °C @ 13-15 Torr | [3] |
| Flash Point | 93.7 °C | [3] |
| Refractive Index | 1.571 | [3] |
| pKa | 8.79 ± 0.10 (Predicted) | [3] |
| SMILES | C(S)C1=CC=CN=C1 | [1] |
| InChI Key | MBXKCLHOVPXMCJ-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization Profile
Note: Experimentally verified spectra for 3-Pyridinemethanethiol are not consistently available in public spectroscopic databases. The following analysis is based on established principles of spectroscopy and comparison with structurally related compounds to provide an expected characterization profile.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the thiol proton.
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Pyridine Ring Protons (δ 7.0-8.6 ppm): Due to the substitution at the 3-position, four unique signals are expected in the aromatic region. The proton at C2 (adjacent to N) will be the most downfield, likely appearing as a doublet or singlet-like peak around δ 8.5-8.6 ppm. The proton at C6 will also be downfield (approx. δ 8.4-8.5 ppm). The protons at C4 and C5 will be more upfield, appearing in the δ 7.2-7.8 ppm range, with coupling patterns dictated by their relationship to each other and the other ring protons.
-
Methylene Protons (-CH₂-) (δ ~3.7 ppm): A singlet integrating to 2H is expected for the methylene group. Its position is influenced by the adjacent electron-withdrawing pyridine ring and the sulfur atom.
-
Thiol Proton (-SH) (δ ~1.7 ppm): A broad singlet or a triplet (if coupled to the methylene protons) integrating to 1H is anticipated for the thiol proton. The chemical shift and appearance can vary significantly with concentration, solvent, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals.
-
Pyridine Ring Carbons (δ 120-150 ppm): Five distinct signals are expected. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield (δ ~148-150 ppm). The substituted carbon (C3) and the other ring carbons (C4, C5) will appear in the δ 123-140 ppm range.
-
Methylene Carbon (-CH₂-) (δ ~30-35 ppm): A single signal is expected for the aliphatic methylene carbon.
FTIR Spectroscopy
The infrared spectrum provides confirmation of key functional groups.
-
S-H Stretch: A weak, sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols.
-
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the pyridine ring.
-
C=N and C=C Stretch: A series of medium to strong bands in the 1400-1610 cm⁻¹ region correspond to the stretching vibrations of the aromatic pyridine ring.
-
C-H Bends: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the 690-900 cm⁻¹ region.
Mass Spectrometry
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve:
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Loss of SH radical: A peak at m/z = 92 [M - SH]⁺, corresponding to the pyridin-3-ylmethyl cation. This is often a prominent fragmentation pathway for benzyl-type thiols.
-
Formation of Tropylium-type ion: The pyridin-3-ylmethyl cation (m/z 92) may rearrange to a more stable pyridinium analogue of the tropylium ion.
-
Loss of CH₂S: Cleavage of the entire side chain could lead to a fragment corresponding to the pyridine radical cation at m/z = 78.
Synthesis and Reactivity
Synthesis
While several routes exist, a highly efficient and practical two-step procedure has been developed starting from substituted 3-iodopyridines, which is suitable for gram-scale synthesis with high purity. This method utilizes a copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis.
Experimental Protocol: Synthesis from 3-Iodopyridine
-
Step 1: Synthesis of S-(pyridin-3-yl)methyl benzothioate
-
To a reaction flask containing 3-iodopyridine (0.1 mol) in toluene (150 mL), add 1,10-phenanthroline (3.6 g), copper(I) iodide (2.0 g), diisopropylethylamine (DIPEA, 30 mL), and thiobenzoic acid (14 mL) with stirring.
-
Purge the flask with an inert gas (e.g., argon).
-
Heat the reaction mixture to 80–100 °C for 12–16 hours.
-
After cooling to room temperature, add hexane (150 mL).
-
Purify the mixture via column chromatography on silica gel, eluting with a toluene/hexane gradient to yield the intermediate thioester.
-
-
Step 2: Hydrolysis to 3-Pyridinemethanethiol
-
Dissolve the thioester intermediate from Step 1 in methanol (approx. 10 mL per 1 g of thioester).
-
Add dry potassium carbonate (K₂CO₃, ~1.4 molar equivalents) to the solution.
-
Stir the mixture for 1 hour at room temperature (25 °C).
-
Remove methanol under reduced pressure. Dissolve the residue in water and wash twice with dichloromethane to remove organic impurities.
-
Acidify the aqueous layer to pH 5 with a suitable acid (e.g., HCl) and extract the product with dichloromethane.
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield pure 3-pyridinemethanethiol.
-
Reactivity
The reactivity of 3-pyridinemethanethiol is dominated by the thiol group and the electron-deficient nature of the pyridine ring.
3.2.1. Oxidation of the Thiol Group Thiols are readily oxidized to form disulfides. This is a common and often unavoidable side reaction if the compound is handled in the presence of air or other oxidants. This transformation is crucial in biological systems and is a key reaction in synthetic chemistry.
This oxidation can be intentional, using mild oxidizing agents like iodine or hydrogen peroxide, or it can occur slowly upon storage in air. This highlights the need for proper handling and storage under an inert atmosphere to maintain the integrity of the thiol.[4]
3.2.2. Nucleophilic Reactivity The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (Py-CH₂-S⁻). It readily participates in nucleophilic substitution (Sₙ2) reactions with alkyl halides and other electrophiles to form thioethers. This reaction is fundamental to its application as a building block.
Furthermore, the pyridine ring itself, being electron-deficient, can undergo nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 2- or 4-positions. While the parent 3-pyridinemethanethiol does not have such a leaving group, this latent reactivity is a key consideration for medicinal chemists looking to further functionalize the scaffold. The addition of a nucleophile is favored at these positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5]
Applications in Research and Drug Development
Synthesis of Proton Pump Inhibitors (PPIs)
3-Pyridinemethanethiol and its derivatives are critical intermediates in the synthesis of several major pharmaceutical agents, particularly proton pump inhibitors (PPIs) used to treat acid-reflux disorders. Drugs like omeprazole and lansoprazole are built by coupling a substituted pyridine moiety with a benzimidazole core via a thioether linkage, which is subsequently oxidized to a sulfoxide.[6]
The thiol of a pyridinemethanethiol derivative acts as the nucleophile, displacing a leaving group (typically a halogen) on the benzimidazole ring to form the key thioether precursor.
This synthetic strategy underscores the importance of 3-pyridinemethanethiol as a scaffold, allowing for the precise installation of the sulfur-containing bridge that is essential for the biological activity of these blockbuster drugs.
Corrosion Inhibition
Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors. Pyridine derivatives, including those with thiol groups, have been investigated for their ability to protect metals such as brass in highly acidic environments.[7] The proposed mechanism involves the adsorption of the inhibitor molecule onto the metal surface. The lone pair electrons on the sulfur and nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms, forming a protective film that shields the metal from the corrosive medium.[7] This application is of significant interest in industrial processes like acid pickling.
Safety and Handling
3-Pyridinemethanethiol should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[3]
-
Hazards: The compound is an irritant. Vapors can be harmful if inhaled, and it can cause skin and eye irritation upon contact. Thiols are known for their strong, unpleasant odors.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Due to its sensitivity to oxidation, 3-pyridinemethanethiol should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage is in a cool, dry place, often refrigerated (2-8°C).[4]
-
Fire Safety: The compound has a flash point of 93.7°C and can form explosive mixtures with air at elevated temperatures. Keep away from open flames and sources of ignition.[3]
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Supporting Information - Wiley Online Library. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0259141). [Link]
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